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2-Isoxazol-5-yl-benzaldehyde
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Overview
Description
2-Isoxazol-5-yl-benzaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Isoxazole derivatives, including 2-Isoxazol-5-yl-benzaldehyde, have been extensively studied for their anticancer properties. Research indicates that isoxazole compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study:
A study by Vitale et al. (2014) synthesized new isoxazole derivatives with promising anticancer activity against ovarian cancer cell lines, demonstrating that structural modifications can enhance potency significantly. Specifically, compounds derived from isoxazole exhibited selective inhibition of COX enzymes, which are involved in tumorigenesis .
Anti-inflammatory Properties
Isoxazoles have shown potential as anti-inflammatory agents. The selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been a focal point in developing new anti-inflammatory drugs.
- Research Findings:
Rajanarendar et al. (2015) synthesized isoxazole derivatives that exhibited significant COX-2 selectivity, suggesting potential therapeutic uses in treating inflammatory diseases .
Antimicrobial Activity
Isoxazole derivatives have also been evaluated for their antimicrobial properties against various pathogens. The ability to inhibit bacterial growth makes these compounds valuable in developing new antibiotics.
- Case Study:
RamaRao et al. (2011) reported that certain isoxazoles demonstrated significant antibacterial activity against strains such as E. coli and S. aureus, indicating their potential use in combating resistant bacterial infections .
Antiviral Activity
The antiviral properties of isoxazole derivatives are another area of exploration, particularly against viruses such as herpes simplex.
- Research Findings:
A study by Hwang et al. (2008) synthesized a library of isoxazole derivatives that exhibited activity against herpes simplex viruses 1 and 2. Although inactive against other viruses like HIV, the findings underscore the importance of structural diversity in enhancing antiviral efficacy .
Agrochemical Applications
Isoxazoles have shown promise in agrochemical applications as herbicides and fungicides due to their ability to disrupt biological processes in plants and fungi.
- Research Insights:
The synthesis of isoxazole-based agrochemicals has been reported to improve crop yields by effectively controlling pests and diseases without harming beneficial organisms .
Material Science
In material science, the incorporation of isoxazole groups into polymers and other materials can enhance their mechanical properties and thermal stability.
- Research Findings:
Recent advancements have shown that polymers containing isoxazole units exhibit improved thermal properties, making them suitable for high-performance applications .
Summary Table of Applications
Properties
Molecular Formula |
C10H7NO2 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(1,2-oxazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-7-8-3-1-2-4-9(8)10-5-6-11-13-10/h1-7H |
InChI Key |
KQWHPSYRYFHMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=NO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.